A Comprehensive Technical Guide to the Physicochemical Properties of 5-bromo-1-ethyl-2-iodo-3-methylbenzene
A Comprehensive Technical Guide to the Physicochemical Properties of 5-bromo-1-ethyl-2-iodo-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the physicochemical properties of the novel aromatic compound, 5-bromo-1-ethyl-2-iodo-3-methylbenzene. In the realm of drug discovery and development, a profound understanding of a molecule's fundamental characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document is structured to deliver not just data, but a cohesive narrative that explains the "why" behind the experimental and predictive methodologies, ensuring a blend of technical accuracy and practical insight.
Molecular Structure and Fundamental Properties
5-bromo-1-ethyl-2-iodo-3-methylbenzene is a polysubstituted aromatic compound with the chemical formula C₉H₁₀BrI. Its structure, characterized by the presence of a bulky iodine atom ortho to an ethyl group and a bromine atom meta to it, suggests a molecule with significant lipophilicity and potential for specific steric and electronic interactions. These features are critical in its role as a potential scaffold or intermediate in medicinal chemistry.
A summary of its core physical and chemical identifiers is presented below. While experimental data for this specific molecule is not widely available, the table includes data from its constituent structural analogs to provide a scientifically grounded estimation of its properties.
| Property | 5-bromo-1-ethyl-2-iodo-3-methylbenzene (Target) | 5-bromo-2-iodotoluene[1][2][3] | 1-ethyl-2-iodo-3-methylbenzene[4][5] | 2-bromo-1-ethyl-3-methylbenzene[6] |
| CAS Number | 1208075-21-1 | 116632-39-4 | 175277-95-9 | 65232-55-5 |
| Molecular Formula | C₉H₁₀BrI | C₇H₆BrI | C₉H₁₁I | C₉H₁₁Br |
| Molecular Weight | 324.99 g/mol | 296.93 g/mol | 246.09 g/mol | 199.09 g/mol |
| Boiling Point | Estimated: >263 °C | 263 °C | Not Available | Not Available |
| Density | Estimated: ~1.8-2.1 g/mL | 2.08 g/mL at 25 °C | Not Available | Not Available |
| Refractive Index | Estimated: ~1.65 | n20/D 1.65 | Not Available | Not Available |
| Predicted logP | Estimated: ~4.5-5.0 | 3.6 | 3.7 | 3.8 |
Note: Estimated values for the target compound are derived from the trends observed in its structural analogs.
Lipophilicity and Solubility: Critical Determinants of Bioavailability
The octanol-water partition coefficient (logP) is a cornerstone in drug design, providing a quantitative measure of a compound's lipophilicity. A balanced logP is often crucial for oral bioavailability, allowing the molecule to partition into lipidic membranes while maintaining sufficient aqueous solubility for transport in the bloodstream. Given the predicted logP values of its analogs, 5-bromo-1-ethyl-2-iodo-3-methylbenzene is expected to be a highly lipophilic compound.
Predicted Solubility Profile
Based on the principle of "like dissolves like," 5-bromo-1-ethyl-2-iodo-3-methylbenzene is predicted to exhibit poor solubility in aqueous media and high solubility in common organic solvents. This is a general characteristic of organic halides.[7] The large, nonpolar surface area contributed by the benzene ring and the ethyl and methyl groups, combined with the hydrophobic nature of the halogen substituents, drives this behavior.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aliphatic | Hexane, Heptane | High | Strong van der Waals interactions between the non-polar solute and solvent. |
| Non-Polar Aromatic | Toluene, Benzene | High | Favorable π-stacking and van der Waals interactions. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The dipole moment of the solvent can induce a dipole in the aromatic ring, aiding dissolution. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The energy cost of disrupting the hydrogen-bonding network of the solvent is not sufficiently compensated by solute-solvent interactions. |
| Aqueous | Water, Buffers | Very Low | The high polarity and strong hydrogen-bonding of water make it a poor solvent for this lipophilic molecule. |
Experimental Determination of logP: The Shake-Flask Method
The gold standard for experimentally determining logP is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water. The causality behind this choice lies in its direct, equilibrium-based measurement, which, when performed correctly, provides a highly reliable value.
Experimental Protocol: Shake-Flask logP Determination
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Preparation of Pre-Saturated Solvents: Equilibrate n-octanol and water (or a suitable buffer, typically PBS pH 7.4 for logD measurements) by stirring a mixture of the two for 24 hours, followed by separation. This prevents volume changes during the experiment.
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Sample Preparation: Prepare a stock solution of 5-bromo-1-ethyl-2-iodo-3-methylbenzene in n-octanol at a known concentration (e.g., 1 mg/mL).
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Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous phase.
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Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.
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Quantification: Carefully sample each phase and determine the concentration of the analyte using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Workflow for Shake-Flask logP Determination.
Ionization Constant (pKa): Predicting Charge State
The pKa of a molecule is a critical parameter that dictates its ionization state at a given pH. For 5-bromo-1-ethyl-2-iodo-3-methylbenzene, which lacks strongly acidic or basic functional groups, the pKa is not expected to be within the physiologically relevant range. Halogenated aromatic hydrocarbons are generally considered neutral compounds. However, for derivatives that may incorporate ionizable moieties, understanding the methodology for pKa determination is essential.
Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds. The underlying principle is the monitoring of pH changes in a solution of the analyte upon the incremental addition of a titrant (an acid or a base). The pKa is determined from the inflection point of the resulting titration curve.
Experimental Protocol: Potentiometric pKa Determination
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Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions that bracket the expected pKa.
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Sample Preparation: Dissolve a precisely weighed amount of the analyte in a suitable solvent system (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).
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Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Add the titrant (a standardized solution of HCl or NaOH) in small, precise increments.
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Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the first or second derivative of the titration curve.
Caption: Workflow for Potentiometric pKa Determination.
Chemical Stability: Ensuring Therapeutic Integrity
The stability of a drug candidate is a critical quality attribute that influences its shelf-life, formulation development, and ultimately, its safety and efficacy. Stability studies are designed to assess how a compound is affected by various environmental factors such as temperature, humidity, and light.
Accelerated Stability Testing
To expedite the drug development process, accelerated stability studies are conducted under stressed conditions. The data from these studies are used to predict the long-term stability of the compound. The choice of stress conditions is rationalized by the desire to accelerate degradation pathways that are likely to occur under normal storage conditions.
Experimental Protocol: Accelerated Stability Study
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Sample Preparation: Prepare multiple, identical samples of 5-bromo-1-ethyl-2-iodo-3-methylbenzene, both as a solid and in a relevant solution (e.g., a potential formulation vehicle).
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Storage Conditions: Place the samples in controlled environment chambers at elevated temperatures and humidity levels (e.g., 40°C/75% RH, 50°C/75% RH). Include a control group at long-term storage conditions (e.g., 25°C/60% RH).
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Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
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Analysis: Analyze the pulled samples for purity and the presence of degradation products using a stability-indicating HPLC method. The method must be validated to separate the parent compound from any potential degradants.
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Data Evaluation: Plot the concentration of the parent compound versus time for each condition. The degradation kinetics can be modeled (e.g., using zero-order or first-order kinetics) to predict the shelf-life under normal storage conditions.
Sources
- 1. 5-Bromo-2-iodotoluene | C7H6BrI | CID 2724601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. canbipharm.com [canbipharm.com]
- 3. 5-BROMO-2-IODOTOLUENE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 1-Ethyl-2-iodo-3-methylbenzene | C9H11I | CID 2734195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. appchemical.com [appchemical.com]
- 6. 2-Bromo-1-ethyl-3-methylbenzene | C9H11Br | CID 18690513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
